Halostachine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Several syntheses of racemic N-methylphenylethanolamine have been published. One classical methodology starts from acetophenone. The methyl group of acetophenone is brominated with bromine to give α-bromoacetophenone, which is then reacted with N-methylbenzylamine to give an amino-ketone. The amino-ketone is reduced with lithium aluminium hydride to the corresponding amino-alcohol, and the N-benzyl group is finally removed by catalytic hydrogenation using a palladium on charcoal catalyst .
Industrial Production Methods: A common industrial synthetic method involves reacting octane with phenylacetaldehyde to give 4-[(1S)-1-methylbutyl] phenylacetaldehyde, which is then subjected to dehydration and reduction to yield halostachine .
Chemical Reactions Analysis
Types of Reactions: Halostachine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products: The major products formed from these reactions include different amines, alcohols, ketones, and substituted phenethylamines .
Scientific Research Applications
Halostachine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have indicated its presence in rat brain, suggesting potential roles in neurotransmission.
Industry: It is included in certain over-the-counter dietary supplements for its stimulant properties.
Mechanism of Action
Halostachine hydrochloride functions similarly to ephedrine by stimulating cAMP accumulation through beta agonism. This mechanism involves the activation of beta-adrenergic receptors, leading to increased levels of cyclic AMP (cAMP), which in turn promotes lipolysis and enhances fat burning . Despite being less effective than adrenaline, it holds promise as a supplement for weight management .
Comparison with Similar Compounds
Phenylethanolamine: A parent biogenic amine related to halostachine.
Synephrine: An adrenergic drug with similar stimulant properties.
Ephedrine: An alkaloid with comparable pharmacological effects.
Uniqueness: Halostachine hydrochloride is unique due to its partial β2-agonist activity, which makes it less potent than adrenaline but still effective in promoting fat loss . Its structural similarity to other phenethylamines and catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine further highlights its potential in various applications .
Properties
CAS No. |
142467-20-7 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1R)-2-(methylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
NPUGYWPZOLONFA-FVGYRXGTSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
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